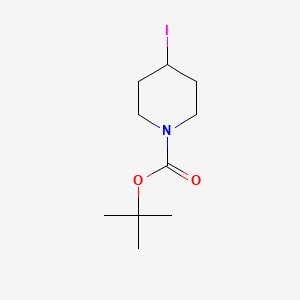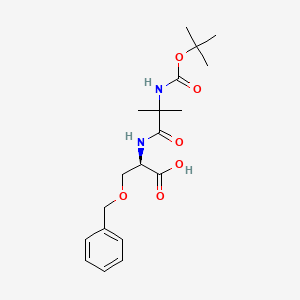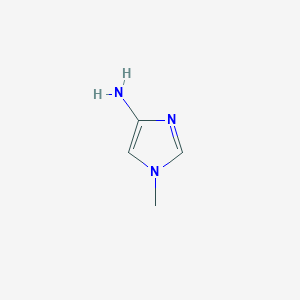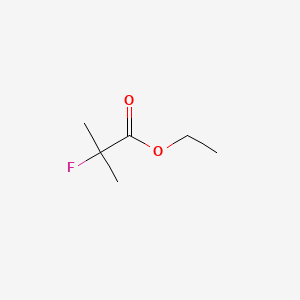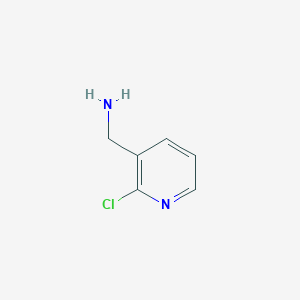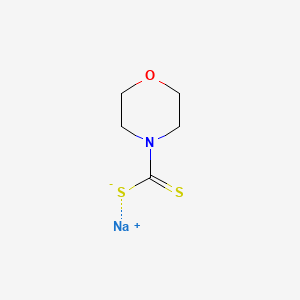
Sodium morpholine-4-carbodithioate
Übersicht
Beschreibung
Sodium morpholine-4-carbodithioate (SMCC) is a coordination compound that has been shown to have antimicrobial properties . It is considered to be a supramolecular coordination complex because it can form complexes with organic compounds .
Synthesis Analysis
The title compound was synthesized by dispersing morpholine into diethyl ether and stirring for 10 minutes. This was followed by the addition of an ice-cold methanolic solution of sodium hydroxide and stirring for 15 minutes at an ice-cold temperature. To this mixture, cold carbon disulfide was added dropwise. The mixture was stirred for 4 hours while maintaining an ice-cold temperature resulting in a formation of white precipitate which was collected by filtration. The product obtained was rinsed with diethyl ether and dried in a desiccator .Molecular Structure Analysis
The molecular formula of Sodium morpholine-4-carbodithioate is C5H9NOS2 . The crystal structure of Sodium morpholine-4-carbodithioate is monoclinic, P 2 1 / c (no. 14), with a = 28.8222 (3) Å, b = 5.6782 (3) Å, c = 12.3810 (9) Å, β = 102.074 (2)°, V = 1987.43 (17) Å 3, Z = 8 .Physical And Chemical Properties Analysis
Sodium morpholine-4-carbodithioate has a molecular weight of 163.2611 . It has a density of 1.303g/cm3, a boiling point of 239°C at 760 mmHg, a refractive index of 1.608, a flash point of 98.4°C, and a vapour pressure of 0.0411mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Metal Complex Formation
Sodium morpholine-4-carbodithioate has been studied for its ability to form complexes with various metals. For instance, it forms complexes with metals like titanium(IV), vanadium(IV), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II) (Aravamùdan, Brown, & Venkappayya, 1971). Similarly, lanthanide morpholine-4-carbodithioate complexes have been synthesized, showing the versatility of this compound in forming metal complexes (Ning, Xinmin, Hailiang, & Minyu, 1990).
Analytical Chemistry Applications
In analytical chemistry, sodium morpholine-4-carbodithioate is used for the amperometric determination of metal ions such as Bi3+, Cu2+, Ni2+, Te4+, and Zn2+ (Rao, Brar, & Puri, 1982). It has also been used in the spectrophotometric determination of copper, cobalt, nickel, and tellurium (Gautam, Bansal, & Puri, 1981).
Crystallography and Structural Analysis
Research has been conducted on the crystal structure of potassium morpholine-4-carbodithioate monohydrate, providing insights into its molecular conformation and interactions (Mafud, 2012). This information is crucial for understanding how this compound interacts with other molecules and ions.
Potential in Cancer Research and Treatment
There is ongoing research into the potential use of sodium morpholine-4-carbodithioate in cancer treatment. Studies have explored the structural features and anticancer properties of complexes containing this compound (Khan et al., 2020).
Environmental Impact Studies
The environmental impacts of chemicals like morpholine and its derivatives, including sodium morpholine-4-carbodithioate, are being studied, particularly in relation to industrial cooling water additives and their effects on aquatic life (Thome et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2.Na/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHOMPKWTYENNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3581-30-4 (Parent) | |
| Record name | 4-Morpholinecarbodithioic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1061239 | |
| Record name | Sodium morpholine-4-dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium morpholine-4-carbodithioate | |
CAS RN |
873-58-5 | |
| Record name | 4-Morpholinecarbodithioic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarbodithioic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium morpholine-4-dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium morpholine-4-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination behavior of Sodium morpholine-4-carbodithioate with different metal ions?
A: Sodium morpholine-4-carbodithioate acts as a uninegatively charged bidentate ligand when forming complexes with metal ions. [] This means that it binds to the metal ion through two sulfur atoms from its carbodithioate group. Research has shown that it forms complexes with the following stoichiometries:
- Ma(SS)₂: Where Ma represents divalent metal ions like Cu(II) and Ni(II). These complexes typically exhibit a square planar coordination geometry. []
- Mb(SS)₃: Where Mb represents trivalent metal ions like Co(III) and Fe(III). These complexes usually adopt an octahedral coordination geometry. Interestingly, the crystal structures of these complexes revealed the presence of trapped solvent molecules within the crystal lattice. []
Q2: How is the structure of Sodium morpholine-4-carbodithioate and its metal complexes confirmed?
A2: Various techniques are used to characterize Sodium morpholine-4-carbodithioate and its metal complexes:
- X-ray diffraction (XRD): Single-crystal XRD provides detailed 3D structural information, revealing the exact arrangement of atoms within the molecule and the coordination geometry around the metal center in complexes. [, ] For instance, the crystal structure of Sodium morpholine-4-carbodithioate itself was determined using this technique, revealing a monoclinic crystal system. []
- Powder X-ray diffraction (PXRD): PXRD is used to confirm the bulk phase purity of the synthesized complexes. The experimental PXRD patterns of the complexes closely matched those calculated from their respective single-crystal XRD data, confirming the phase purity of the bulk samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
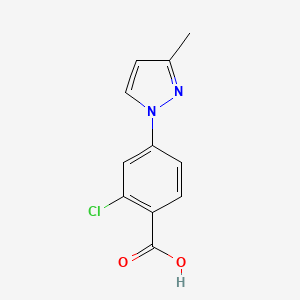
![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)
